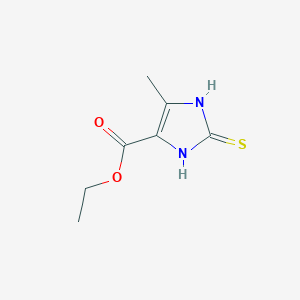

2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯

描述

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎特性

2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯及其相关化合物因其抗炎特性而受到研究。例如,各种 2-巯基-4-取代-5-咪唑羧酸盐对角叉菜胶诱导的大鼠足爪水肿表现出显着的抗炎活性。值得注意的是,2-巯基-4-(3-噻吩基)咪唑显示出的治疗指数与甲芬那酸相当 (Maeda 等,1984)。

抗菌评价

在一项专注于合成新型噻唑并[4,5-d]嘧啶的研究中,发现源自 2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯的化合物具有抗菌活性。该研究观察到对革兰氏阳性细菌和酵母菌有显着的抑制作用 (巴尔干等,2001)。

水解与晶体学

2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯的水解可以产生其他具有潜在研究应用的咪唑衍生物。例如,1-甲基-4-硝基-1H-咪唑-2-羧酸乙酯的水解产生了一种以二水合物形式结晶的化合物,可用于研究分子结构和相互作用 (吴等,2005)。

生物化学与分子生物学

生物化学和分子生物学的研究探索了与 2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯相关的化合物的合成。例如,奥美沙坦的关键中间体 4-[(1-羟基-1-甲基)乙基]-2-丙基-1H-咪唑-5-羧酸乙酯是由丁酸和邻苯二胺合成的。这展示了该化合物在合成药理学上重要的分子中的作用 (郑荣,2007)。

化学合成技术

在化学合成中,2-巯基-4-甲基-1H-咪唑-5-羧酸乙酯及其衍生物用于各种合成途径。例如,芳基碳二硫代酸甲酯与异硫氰酸乙酯反应生成 5-芳基-2-巯基-1,3-噻唑-4-羧酸乙酯,证明了该化合物在合成噻唑衍生物中的用途 (Mayer 等,1990)。

多组分合成

使用芳基醛、2-氨基苯并咪唑和 2-巯基乙酸乙酯描述了一种一锅多组分合成方法。该方法突出了合成新型化合物(包括潜在的商品杀菌剂衍生物)的效率和环境友好性 (卡尔霍,2015)。

安全和危害

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate, also known as ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate, is a type of imidazole compound . Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical processes due to their versatile nature .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which may influence their bioavailability.

Result of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The stability of imidazole compounds can be influenced by factors such as ph .

生化分析

Biochemical Properties

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with cobalt ions, which can inhibit photosynthetic electron flow and ATP synthesis . This interaction suggests that Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate can act as a Hill reaction inhibitor, affecting the biochemical pathways involved in energy production.

Cellular Effects

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate influences various cellular processes. It has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular membranes and respiratory pathways . Additionally, its interaction with cobalt ions and inhibition of ATP synthesis can lead to significant changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate involves its binding interactions with biomolecules. It forms coordination compounds with metal ions, such as cobalt, which can inhibit key biochemical processes like photosynthetic electron flow and ATP synthesis . This inhibition is likely due to the compound’s ability to interfere with the normal function of enzymes and proteins involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can cause serious eye and respiratory irritation, which may persist or worsen over time . Additionally, its inhibitory effects on ATP synthesis can lead to prolonged disruptions in cellular energy production.

Dosage Effects in Animal Models

The effects of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate vary with different dosages in animal models. At lower doses, it may cause mild irritation, while higher doses can lead to severe toxic effects, including significant disruptions in cellular metabolism and energy production . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is involved in metabolic pathways that include interactions with metal ions and inhibition of ATP synthesis . Its ability to form coordination compounds with cobalt ions suggests that it can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism.

Transport and Distribution

Within cells and tissues, Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is transported and distributed through interactions with transporters and binding proteins. Its ability to form coordination compounds with metal ions may influence its localization and accumulation in specific cellular compartments . This distribution pattern can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is influenced by its interactions with metal ions and binding proteins. These interactions can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . The presence of targeting signals or post-translational modifications may further influence its localization and activity.

属性

IUPAC Name |

ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBQIIBCIWMREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396921 | |

| Record name | MLS002639316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57332-78-2 | |

| Record name | MLS002639316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002639316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

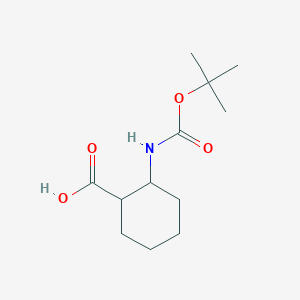

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)